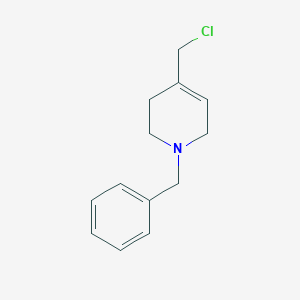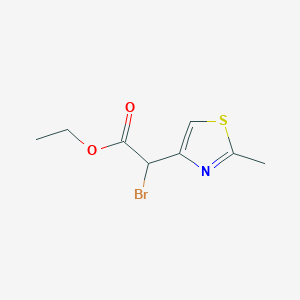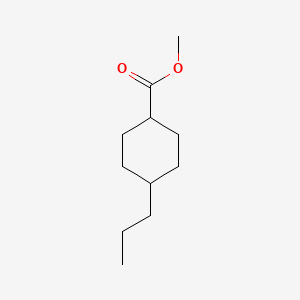
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-OL chain. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3-methylphenyl)propan-2-OL
Uniqueness
The uniqueness of (1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL lies in its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
Clave InChI |
YJLGGNXKKIPDFU-GZMMTYOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)





![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)


![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)




